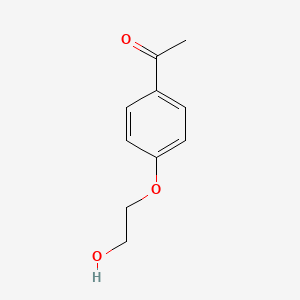

1-(4-(2-Hydroxyethoxy)phenyl)ethanone

Description

Isomeric Forms

The compound exhibits structural isomerism based on substituent positioning:

- Positional Isomers :

These isomers differ in the hydroxyethoxy group’s placement on the phenyl ring, altering physicochemical properties such as polarity and reactivity.

- Functional Group Isomers :

No functional group isomers exist for this compound, as the ketone and ether/hydroxyl groups are integral to its defined structure.

Stereochemical Analysis

The molecule lacks chiral centers or geometric isomerism due to:

- Absence of tetrahedral carbon atoms with four distinct substituents.

- Free rotation around the ether (C–O–C) and ethylene glycol (C–O–C) linkages, preventing restricted conformational states.

The SMILES string CC(=O)C1=CC=C(C=C1)OCCO and InChIKey GAGUQISURGFYNC-UHFFFAOYSA-N confirm a planar, non-stereogenic structure.

Properties

IUPAC Name |

1-[4-(2-hydroxyethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(12)9-2-4-10(5-3-9)13-7-6-11/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGUQISURGFYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389061 | |

| Record name | 2-(4-acetylphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31769-45-6 | |

| Record name | 2-(4-acetylphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(2-HYDROXYETHOXY)ACETOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Process Overview

This method involves a multi-step synthesis starting from ethylene glycol phenyl ether acetate, followed by Friedel-Crafts acylation, bromination, catalytic hydrolysis, and purification. The process is designed to optimize reaction time, cost, and yield.

Stepwise Procedure

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | React ethylene glycol phenyl ether acetate with isobutyryl chloride (molar ratio 1:1.2) under Lewis acid catalysis | Temperature: -5 to 5 °C; Reaction time: 3–6 hours |

| 2 | Bromination | Brominate intermediate using N,N-dimethylformamide (DMF) or iodine as catalyst | Solvent: dichloromethane or dichloroethane; avoids acetic acid; shortens reaction time |

| 3 | Catalytic Hydrolysis | Use phase-transfer catalyst at room temperature to hydrolyze brominated product | Hydrolysis occurs directly with aqueous alkali, eliminating ethanol solvent |

| 4 | Purification | Purify and crystallize the final product | Improves yield and reduces production cost |

Advantages

- Use of dichloromethane/dichloroethane and DMF/I2 catalysts shortens bromination reaction time.

- Phase-transfer catalysis simplifies hydrolysis by avoiding large volumes of ethanol.

- Overall process reduces production costs and improves yield.

Reference

- Patent CN101811951A describes this method in detail, highlighting the reaction conditions and catalysts used to efficiently produce 1-(4-(2-hydroxyethoxy)phenyl)ethanone derivatives.

Preparation via Alkylation of Potassium Salt of p-Hydroxyacetophenone

Process Overview

This method synthesizes this compound through alkylation of the potassium salt of p-hydroxyacetophenone with 2-chloroethanol in dry dimethylformamide (DMF).

Stepwise Procedure

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Formation of Potassium Salt | Dissolve p-hydroxyacetophenone in ethanolic KOH solution; stir at room temperature for 1–2 hours | Concentrate under reduced pressure; isolate potassium salt by diethyl ether precipitation |

| 2 | Alkylation | Add 2-chloroethanol to potassium salt suspension in dry DMF | Reflux at 80–90 °C for 18 hours under anhydrous conditions; monitor by TLC |

| 3 | Purification | Remove DMF under vacuum; purify product by silica gel chromatography (hexane:ethyl acetate 4:3) | Recrystallize from ethanol to obtain pure compound |

Notes

- The reaction requires strictly anhydrous conditions to prevent side reactions.

- Chromatographic purification ensures high purity of the final product.

Reference

- This method is reported in a study on synthesis and antimicrobial activity of thiazine derivatives, where this compound was a key intermediate.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Catalysts | Reaction Conditions | Purification | Advantages |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation & Bromination | Ethylene glycol phenyl ether acetate | Isobutyryl chloride, bromine source | Lewis acid, DMF or I2, phase-transfer catalyst | -5 to 5 °C (acylation), room temp (hydrolysis), 3–6 h acylation, short bromination time | Crystallization | Cost-effective, shorter reaction time, improved yield |

| Alkylation of Potassium Salt | p-Hydroxyacetophenone | 2-Chloroethanol, KOH | None (phase-transfer not used) | Reflux 80–90 °C for 18 h in dry DMF | Silica gel chromatography, recrystallization | High purity product, well-established procedure |

Additional Considerations and Research Findings

- The first method emphasizes green chemistry principles by reducing solvent use and reaction time, which is beneficial for scale-up manufacturing.

- The second method, while longer in reaction time, allows precise control over product purity, essential for pharmaceutical applications.

- Both methods require careful control of reaction parameters such as temperature, molar ratios, and catalyst type to optimize yield and minimize by-products.

- Analytical monitoring techniques such as thin-layer chromatography (TLC) are employed to track reaction progress and ensure completeness.

Chemical Reactions Analysis

1-(4-(2-Hydroxyethoxy)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl ring undergoes substitution with electrophiles such as halogens or nitro groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1-(4-(2-Hydroxyethoxy)phenyl)ethanone serves as a versatile building block in organic synthesis. Its reactivity can be exploited to create more complex compounds through various chemical reactions such as:

- Oxidation : Can be oxidized to form ketones or aldehydes.

- Reduction : Capable of being reduced to alcohols or other functional groups.

- Substitution Reactions : Its functional groups allow for electrophilic substitution, leading to the formation of derivatives with varied biological activities.

Biological Applications

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial effects, suggesting that this compound may also possess such properties.

- Anticancer Activity : Preliminary research indicates that derivatives of this compound could inhibit cancer cell proliferation.

Material Science

In material science, this compound is being explored for its role in the development of organic electronic materials:

- Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic properties make it a candidate for use in OLED technology.

- Organic Photovoltaics (OPVs) : Its solubility and reactivity can enhance the performance of organic solar cells.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial effects of phenolic compounds found that derivatives similar to this compound exhibited significant activity against various bacterial strains. The hydroxyethoxy group was noted to enhance solubility and bioavailability, making it a promising candidate for further research in antimicrobial therapies.

Case Study 2: Organic Electronics

Research conducted on the use of phenolic compounds in OLEDs demonstrated that incorporating this compound into device architectures improved light emission efficiency. The compound's structural features contributed to better charge transport properties, indicating its potential utility in next-generation electronic devices.

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxyethoxy)phenyl)ethanone involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic aromatic substitution reactions . These reactions allow the compound to modify other molecules, leading to various biochemical and chemical effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Physicochemical Properties

- Polarity and Solubility: The 2-hydroxyethoxy group in the target compound increases polarity compared to analogs with non-polar substituents (e.g., biphenyl in ). This group facilitates hydrogen bonding, improving aqueous solubility relative to methoxy or ethoxy derivatives (e.g., 1-(4′-Methoxybiphenyl-4-yl)ethanone ). However, it is less acidic than hydroxyl-substituted analogs like 2-hydroxy-1-(4-hydroxyphenyl)ethanone .

- Thermal Stability : Ether-linked substituents (e.g., hydroxyethoxy) generally enhance stability compared to ester or amide-linked groups, as seen in thiadiazole derivatives .

Biological Activity

1-(4-(2-Hydroxyethoxy)phenyl)ethanone, also known as a derivative of acetophenone, has garnered attention for its potential biological activities. This compound is characterized by a hydroxyethoxy substituent, which may influence its solubility and reactivity, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12O3. The presence of the hydroxyethoxy group enhances its interaction with biological macromolecules, potentially leading to diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H12O3 |

| Molecular Weight | 188.20 g/mol |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, structure-activity relationship (SAR) studies have shown that modifications in the substituents can enhance cytotoxicity against various cancer cell lines. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells by modulating key apoptotic proteins such as Bax and Bcl-2, thereby disrupting the mitochondrial membrane potential and promoting cell death .

Case Study: MCF-7 Cell Line

A study focusing on the MCF-7 breast cancer cell line revealed that certain derivatives showed IC50 values as low as 19.6 µM, indicating potent anticancer activity. The treatment resulted in significant cell cycle arrest at the S phase and increased apoptosis rates, suggesting that these compounds could serve as promising candidates for further development in cancer therapy .

Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays. Compounds with similar structural motifs have been shown to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases. The hydroxyethoxy group may enhance electron donation capabilities, contributing to its antioxidant properties .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinases : Preliminary screenings suggest that this compound may inhibit key kinases involved in cancer progression, such as EGFR and CDK-2. These enzymes play crucial roles in cell proliferation and survival .

- Apoptotic Pathways : The compound appears to modulate apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins, leading to enhanced apoptosis in targeted cells .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 4-Hydroxyacetophenone | C8H8O3 | Known for its role as a plant metabolite. |

| 2-Hydroxy-4-methoxyacetophenone | C9H10O3 | Exhibits antioxidant properties. |

| 1-(2-Hydroxy-4-methoxyphenyl)ethanone | C9H10O3 | Similar structure with different substituents. |

These comparisons highlight how the hydroxyethoxy substituent in this compound may influence its solubility and reactivity compared to other compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-(2-Hydroxyethoxy)phenyl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 4-(2-hydroxyethoxy)benzaldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Temperature control (0–5°C) is critical to minimize side reactions like over-acylation. Alternatively, nucleophilic substitution on 4-hydroxyacetophenone using 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) introduces the hydroxyethoxy group . Yield optimization requires precise stoichiometry and inert atmosphere to prevent oxidation of the hydroxyl group.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H NMR (DMSO-d₆) should show a singlet at ~2.5 ppm (acetyl CH₃), aromatic protons at ~6.8–7.8 ppm, and hydroxyethoxy protons at ~3.6–4.2 ppm .

- IR : Key peaks include C=O stretch (~1680 cm⁻¹) and O-H stretch (~3400 cm⁻¹) .

- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 194.1 ([M+H]⁺) .

Purity can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

Q. What physicochemical properties are critical for handling this compound in experimental settings?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Pre-dissolve in DMSO for biological assays .

- Stability : The hydroxyethoxy group is prone to oxidation; store under nitrogen at –20°C. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) .

- Melting Point : Expected range: 85–90°C (varies with crystalline form) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data for this compound across different batches?

- Methodological Answer : Contradictions may arise from residual solvents or impurities (e.g., unreacted 2-chloroethanol). Use:

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity .

- Elemental Analysis : Verify C/H/O ratios to detect impurities .

- Batch Comparison : Analyze multiple batches via GC-MS to identify volatile byproducts . Adjust synthesis protocols (e.g., additional washing steps) to reduce impurities below 2% .

Q. What strategies optimize the regioselectivity of functionalizing this compound for drug discovery?

- Methodological Answer :

- Protection/Deprotection : Protect the hydroxyl group with TBSCl before electrophilic substitution at the acetyl group .

- Metal-Catalyzed Cross-Coupling : Use Pd-catalyzed Suzuki reactions to introduce aryl groups at the 4-position of the phenyl ring .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict electron density distribution to guide site-specific modifications .

Q. How does the hydroxyethoxy substituent influence the compound’s reactivity in photochemical studies?

- Methodological Answer :

- UV-Vis Spectroscopy : The hydroxyethoxy group increases electron donation, red-shifting the absorption peak (e.g., λmax ~270 nm → 290 nm) .

- Photostability Assays : Compare degradation rates under UV light (λ = 365 nm) with and without the substituent. Use quenchers (e.g., NaN₃) to identify reactive oxygen species involvement .

- Transient Absorption Spectroscopy : Probe excited-state dynamics to assess charge transfer pathways influenced by the substituent .

Q. What advanced analytical methods quantify trace impurities in this compound for pharmacological applications?

- Methodological Answer :

- LC-HRMS : Resolve impurities with ppm-level accuracy (e.g., unreacted 4-hydroxyacetophenone) .

- ICP-MS : Detect metal catalysts (e.g., Al, Pd) from synthesis; limit ≤10 ppm for in vitro studies .

- Chiral HPLC : Separate enantiomeric impurities if asymmetric synthesis is employed .

Methodological Notes

- Synthesis Optimization : Use design of experiments (DoE) to evaluate interactions between temperature, catalyst loading, and solvent polarity .

- Data Contradictions : Cross-validate results with orthogonal techniques (e.g., NMR + X-ray crystallography for structural confirmation) .

- Safety : The compound may release toxic fumes upon decomposition; conduct thermal stability analysis via TGA/DSC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.